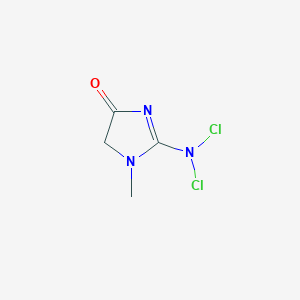
2-(dichloroamino)-3-methyl-4H-imidazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dichloroamino)-3-methyl-4H-imidazol-5-one is a chemical compound with a unique structure that includes a dichloroamino group and an imidazol-5-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dichloroamino)-3-methyl-4H-imidazol-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-4H-imidazol-5-one with a chlorinating agent to introduce the dichloroamino group. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and stringent quality control measures are essential to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-(dichloroamino)-3-methyl-4H-imidazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dichloroamino group to other functional groups.
Substitution: The dichloroamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazol-5-one derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
2-(dichloroamino)-3-methyl-4H-imidazol-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(dichloroamino)-3-methyl-4H-imidazol-5-one exerts its effects involves interactions with specific molecular targets. The dichloroamino group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include binding to enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(chloroamino)-3-methyl-4H-imidazol-5-one
- 2-(bromoamino)-3-methyl-4H-imidazol-5-one
- 2-(iodoamino)-3-methyl-4H-imidazol-5-one
Uniqueness
2-(dichloroamino)-3-methyl-4H-imidazol-5-one is unique due to the presence of two chlorine atoms in the dichloroamino group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different halogen atoms.
Properties
CAS No. |
143111-40-4 |
|---|---|
Molecular Formula |
C4H5Cl2N3O |
Molecular Weight |
182.01 g/mol |
IUPAC Name |
2-(dichloroamino)-3-methyl-4H-imidazol-5-one |
InChI |
InChI=1S/C4H5Cl2N3O/c1-8-2-3(10)7-4(8)9(5)6/h2H2,1H3 |
InChI Key |
WLHQBSXVYJIULS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)N=C1N(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


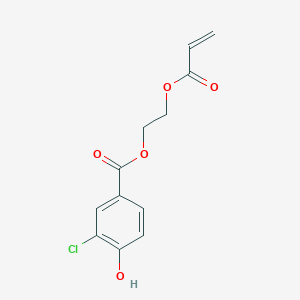
![4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane](/img/structure/B12541905.png)
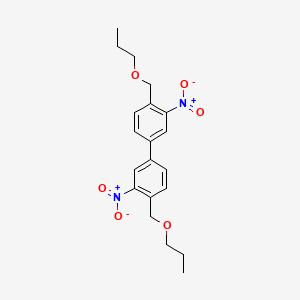
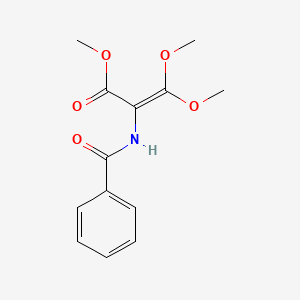
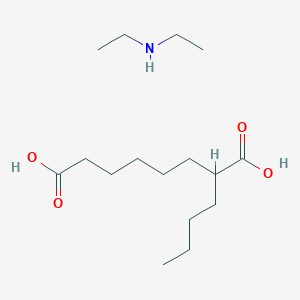
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine](/img/structure/B12541952.png)
![Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone](/img/structure/B12541953.png)
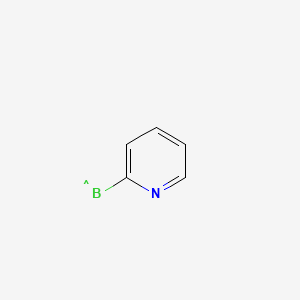
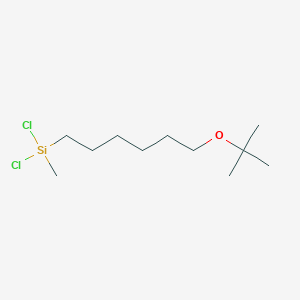
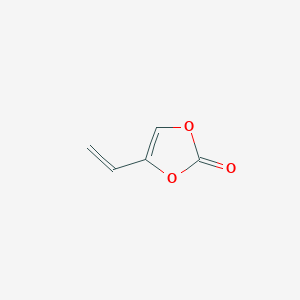
-lambda~5~-phosphane](/img/structure/B12541958.png)
![Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12541960.png)
![{2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B12541966.png)

